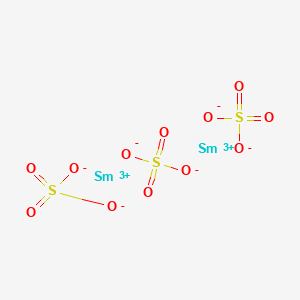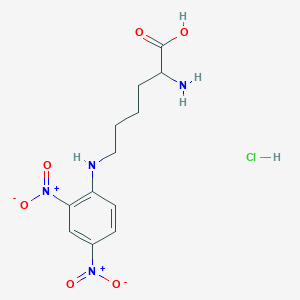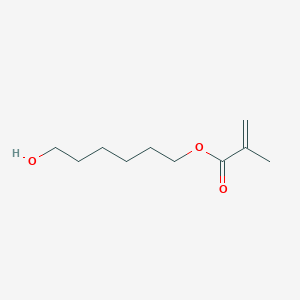
Samarium(III) sulfate
Overview
Description
Samarium(III) sulfate, also known as samarium trisulfate, is an inorganic compound composed of the rare earth metal Samarium and the anion sulfate. It is a white, odorless, and crystalline solid that is soluble in water and other polar solvents. This compound has a variety of applications in scientific research, ranging from its use as a catalyst in organic synthesis to its role in biomedical research.
Scientific Research Applications
Thermal Decomposition and Materials Synthesis
Samarium(III) sulfate is characterized for its role in the thermal decomposition processes of rare earth sulfates, leading to the formation of corresponding oxides. This process is crucial in materials science for synthesizing advanced materials. The study by Poston, Siriwardane, Fisher, and Miltz (2003) detailed the decomposition under both vacuum and atmospheric conditions, revealing that decomposition to an oxide initiates at a lower temperature in vacuum than in atmosphere, which is vital for materials synthesis and processing (J. Poston, R. Siriwardane, E. Fisher, & Angela Miltz, 2003).
Hydrometallurgical Recovery and Nanoparticle Synthesis
The hydrometallurgical recovery and separation of samarium from waste solutions have been explored, highlighting a pathway for the synthesis of samarium and cobalt oxides nanoparticles. Swain, Mishra, and Acharya (2020) demonstrated a method for the quantitative extraction of samarium(III) leading to the successful recovery of Sm2O3, emphasizing its importance in recycling processes and the production of samarium cobalt magnets (N. Swain, Sujata Mishra, & M. Acharya, 2020).
Adsorption and Environmental Applications
The study on adsorption behavior of samarium(III) radionuclides from aqueous solutions onto novel polymeric adsorbents highlights its potential environmental applications. Mahmoud, Soliman, and Allan (2015) found that the polyacrylonitrile coated with sodium dodecyl sulfate (PAN@SDS) demonstrated high adsorption efficiency for samarium(III), which could be beneficial for waste treatment and environmental remediation efforts (Mamdoh R. Mahmoud, M. Soliman, & K. F. Allan, 2015).
Luminescence and Optical Applications
The luminescent properties of samarium compounds are extensively studied for potential applications in optoelectronics and as luminescent molecular sensors. Research by Lunstroot et al. (2009) on highly luminescent anionic samarium(III) complexes dissolved in imidazolium ionic liquids showcased the suitability of samarium(III) complexes for studying luminescence in non-conventional solvents, offering insights into their use in various spectroscopic and electronic applications (Kyra Lunstroot et al., 2009).
Corrosion Inhibition and Protective Coatings
The fabrication of metal-organic complex films based on samarium ions for effective corrosion inhibition of mild steel in simulated seawater presents an innovative approach to materials protection. The research by Dehghani, Poshtiban, Bahlakeh, and Ramezanzadeh (2020) showed that the combination of samarium (Sm (III)) nitrate and [bis (phosphonomethyl) amino] methylphosphonic acid (ATMP) maximized inhibition performance, highlighting the potential of samarium compounds in creating protective coatings for metal surfaces (A. Dehghani et al., 2020).
Mechanism of Action
Target of Action
Samarium(III) sulfate is a compound formed by the lanthanide metal samarium It’s known that samarium compounds generally exhibit the +3 oxidation state .
Mode of Action
The mode of action of this compound is primarily through its interaction with other elements and compounds. For instance, in the synthesis of luminescent samarium(III) complexes, samarium(III) ion interacts with an appropriate organic ligand, enhancing the thermal stability and emission intensity of the spectral bands via the antenna effect .
Biochemical Pathways
These properties make them attractive materials in imaging, photonics, sensing, and coordination science .
Pharmacokinetics
One study has reported the preparation and optical features of samarium(iii) complexes , which might provide some insights into the behavior of this compound in various environments.
Result of Action
The result of this compound’s action is primarily observed in its luminescent properties. The complexes display characteristic luminescence peaks of samarium(III) ion at 566, 600, and 647 nm . Different coordination environments around samarium(III) ion result in different emission colors: bright orange and red color with intense peaks at 600 nm and 647 nm .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the mechanoluminescence (ML) of this compound crystals was detected when exposed to a titanium waveguide with a 22 kHz ultrasonic disperser . The ultrasound significantly increased the rate and intensity of a mechanical action on the crystals, providing a stable and bright glow sufficient to record an ML spectrum .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Samarium(III) sulfate has been found to interact with various biomolecules. For instance, it forms complexes with bidentate fluorinate and secondary ligands, which are characterized by their luminescence properties . These complexes display characteristic luminescence peaks of Samarium(III) ion at 566, 600, and 647 nm . The nature of these interactions is largely dependent on the coordination environments around the Samarium(III) ion .
Cellular Effects
For example, some Samarium(III) complexes have shown selective inhibitory effects on cancer cell growth .
Molecular Mechanism
The molecular mechanism of this compound is primarily associated with its luminescent properties. The ligation of Samarium(III) ion with an appropriate organic ligand could enhance the thermal stability and emission intensity of the spectral bands via antenna effect . This effect is crucial for the transfer of absorbed ultraviolet (UV) energy to lanthanide(III) ions, giving rise to metal-centered luminescence .
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings can change over time. For instance, the luminescent properties of Samarium(III) complexes can vary depending on the coordination environments around the Samarium(III) ion . These complexes also exhibit thermal stability up to 240°C, demonstrating their potential for long-term use in various applications .
Transport and Distribution
It’s known that Samarium(III) complexes can interact with various transporters or binding proteins .
properties
IUPAC Name |
samarium(3+);trisulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3H2O4S.2Sm/c3*1-5(2,3)4;;/h3*(H2,1,2,3,4);;/q;;;2*+3/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSITDBROURTQX-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Sm+3].[Sm+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O12S3Sm2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70890713 | |
| Record name | Sulfuric acid, samarium(3+) salt (3:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70890713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
588.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13692-98-3 | |
| Record name | Sulfuric acid, samarium(3+) salt (3:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013692983 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfuric acid, samarium(3+) salt (3:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sulfuric acid, samarium(3+) salt (3:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70890713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disamarium trisulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.814 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What are the acoustic properties of Samarium(III) Sulfate solutions?
A1: Research has explored the ultrasonic absorption spectra of aqueous this compound solutions []. This involves studying how the solutions absorb sound waves at different frequencies, providing insights into the compound's behavior at a molecular level. While the abstract provided doesn't detail the specific findings, this type of research is crucial for understanding the fundamental properties of this compound and its potential applications, particularly in fields like materials science and acoustics.
Q2: Can this compound exhibit mechanoluminescence?
A2: Yes, studies have shown that this compound crystals can exhibit mechanoluminescence when activated by ultrasound []. This means that the crystals emit light in response to mechanical stress induced by the ultrasound waves. This intriguing property makes this compound a promising candidate for applications in areas like stress sensing, damage detection, and potentially even novel display technologies.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Methyl-3-aza-bicyclo[3.3.1]nonan-9-OL](/img/structure/B80681.png)











